4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate
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Overview
Description
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazone linkage and a dichlorobenzoate moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate typically involves a multi-step process:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Esterification: The hydrazone is then reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or metal ions.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or interact with metal ions to form stable complexes, thereby affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.
Disilanes: Organosilicon compounds with unique electronic properties.
Oxaliplatin: A platinum-based compound with similar structural complexity.
Uniqueness
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is unique due to its combination of a hydrazone linkage and a dichlorobenzoate moiety, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
477728-44-2 |
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Molecular Formula |
C21H14Cl2N2O4 |
Molecular Weight |
429.2 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H14Cl2N2O4/c22-14-7-10-16(18(23)11-14)21(28)29-15-8-5-13(6-9-15)12-24-25-20(27)17-3-1-2-4-19(17)26/h1-12,26H,(H,25,27)/b24-12+ |
InChI Key |
GSLBYDJYZBZHPS-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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